molecular formula C14H24ClN B8135775 3,5-DI-Tert-butylaniline hydrochloride

3,5-DI-Tert-butylaniline hydrochloride

Cat. No.: B8135775
M. Wt: 241.80 g/mol
InChI Key: ISAHBRRSWDQIOE-UHFFFAOYSA-N
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Description

3,5-DI-Tert-butylaniline hydrochloride is an organic compound with the molecular formula C14H23N·HCl. It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by tert-butyl groups. This compound is typically found as a white crystalline powder and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DI-Tert-butylaniline hydrochloride generally involves the alkylation of aniline. One common method is the Friedel-Crafts alkylation, where aniline reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H5NH2+2(CH3)3CClAlCl3C6H3(C(CH3)3)2NH2\text{C}_6\text{H}_5\text{NH}_2 + 2 (\text{CH}_3)_3\text{CCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{C}(\text{CH}_3)_3)_2\text{NH}_2 C6​H5​NH2​+2(CH3​)3​CClAlCl3​​C6​H3​(C(CH3​)3​)2​NH2​

The resulting 3,5-DI-Tert-butylaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitroso compounds. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the para position relative to the amino group. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Quinones, nitroso compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,5-DI-Tert-butylaniline hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions due to its structural similarity to certain biological molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: Employed in the manufacture of polymers and resins, where it acts as a stabilizer or modifier.

Mechanism of Action

The mechanism by which 3,5-DI-Tert-butylaniline hydrochloride exerts its effects depends on its application. In chemical reactions, its bulky tert-butyl groups can influence the steric and electronic properties of the molecule, affecting reactivity and selectivity. In biological systems, it may interact with enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

    Aniline: The parent compound, lacking the tert-butyl groups.

    2,4-DI-Tert-butylaniline: Similar structure but with tert-butyl groups at the 2 and 4 positions.

    3,5-DI-Tert-butylphenol: Similar substitution pattern but with a hydroxyl group instead of an amino group.

Uniqueness: 3,5-DI-Tert-butylaniline hydrochloride is unique due to the specific positioning of the tert-butyl groups, which significantly impacts its chemical reactivity and physical properties. This makes it particularly useful in applications requiring steric hindrance or specific electronic effects.

Properties

IUPAC Name

3,5-ditert-butylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10;/h7-9H,15H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAHBRRSWDQIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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